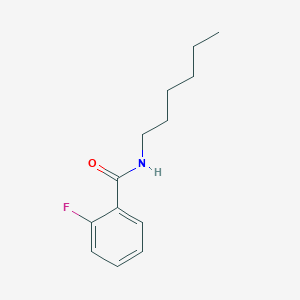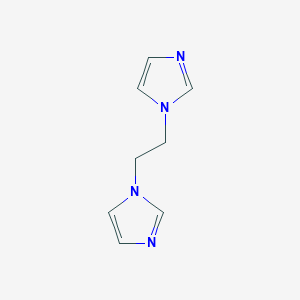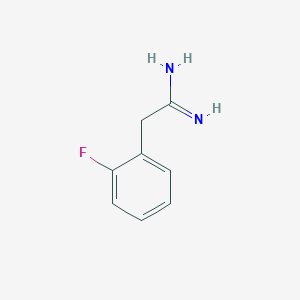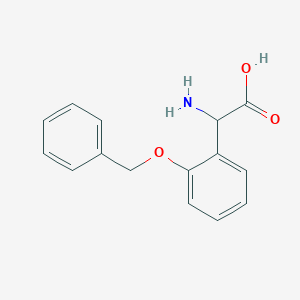
Kanzonol C
Übersicht
Beschreibung
KANZONOL C ist eine organische Verbindung, die für ihre potenziellen therapeutischen Anwendungen bekannt ist, insbesondere als Tyrosinase-Inhibitor. Es ist ein weißer kristalliner Feststoff, der in Wasser, Ethanol und Etherlösungsmitteln löslich ist. Die Verbindung hat sich bei der Hemmung des Wachstums und der Teilung von Tumorzellen als vielversprechend erwiesen, was sie zu einem Kandidaten für Krebsbehandlungen macht .
Wissenschaftliche Forschungsanwendungen
KANZONOL C has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, particularly its role in inhibiting tyrosinase, an enzyme involved in melanin production.
Medicine: this compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit tumor cell growth.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
Target of Action
Kanzonol C, a flavonoid isolated from the twigs of Dorstenia barteri (Moraceae), primarily targets tyrosinase . Tyrosinase is an enzyme that plays a crucial role in cellular signal transduction pathways . Inhibition of tyrosinase activity can interfere with the growth and division of cancer cells . This compound also exhibits antimicrobial effects against Gram-positive and Gram-negative bacteria .
Mode of Action
This compound acts as a tyrosinase inhibitor . By inhibiting the activity of tyrosinase, this compound can disrupt the growth and division of tumor cells . It also inhibits the growth of various species of fungi, Gram-positive bacteria, and Gram-negative bacteria .
Biochemical Pathways
It is known that tyrosinase, the primary target of this compound, is involved in various cellular signal transduction pathways . Therefore, the inhibition of tyrosinase by this compound could potentially affect these pathways.
Result of Action
The primary result of this compound’s action is the inhibition of tyrosinase activity, which can disrupt the growth and division of tumor cells . Additionally, this compound has antimicrobial effects, inhibiting the growth of various species of fungi, Gram-positive bacteria, and Gram-negative bacteria .
Biochemische Analyse
Biochemical Properties
Kanzonol C plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain bacterial and fungal enzymes, thereby exerting its antimicrobial effects . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as the MAPK and NF-κB pathways, which are crucial for regulating inflammation and immune responses . These interactions highlight the compound’s potential as a therapeutic agent for treating infections and inflammatory conditions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to exhibit cytotoxicity against cancer cell lines, including A549 and HCT116 cells, with IC50 values of 9.67 µM and 8.85 µM, respectively . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the MAPK and NF-κB signaling pathways, which play essential roles in cell proliferation, differentiation, and apoptosis . By affecting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to specific enzymes and proteins, altering their activity and function. For instance, it inhibits the activity of bacterial and fungal enzymes, thereby exerting its antimicrobial effects . Additionally, this compound modulates the activity of proteins involved in the MAPK and NF-κB signaling pathways, leading to changes in gene expression and cellular responses . These molecular interactions underpin the compound’s therapeutic potential in treating infections, inflammation, and cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is generally stable when stored at 4°C and protected from light . Its stability in solution has not been extensively studied, and it is recommended to use stock solutions within one month to avoid degradation . Long-term studies have shown that this compound can maintain its cytotoxic and antimicrobial activities over extended periods, making it a reliable compound for research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent cytotoxicity and antimicrobial activity . At lower doses, this compound can effectively inhibit the growth of bacteria and fungi without causing significant toxicity to host cells . At higher doses, this compound may induce toxic or adverse effects, such as liver and kidney damage, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. As a flavonoid, this compound is a part of the flavonoid biosynthetic pathway, which involves several enzymatic reactions . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Additionally, this compound may affect the metabolism of other compounds by inhibiting or activating specific enzymes, thereby altering their bioavailability and therapeutic efficacy . Understanding the metabolic pathways of this compound is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as its solubility, stability, and interactions with cellular components . These factors determine the compound’s bioavailability and therapeutic potential in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins . Additionally, this compound can accumulate in the cytoplasm, where it influences cell signaling pathways and metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von KANZONOL C beinhaltet typischerweise spezifische chemische Schritte. Ein übliches Verfahren ist die Oxidation von substituierten Anilinen. Dieser Prozess erfordert präzise Reaktionsbedingungen, einschließlich kontrollierter Temperaturen und der Verwendung spezifischer Oxidationsmittel. Die genauen Schritte können je nach gewünschter Ausbeute und Reinheit des Endprodukts variieren .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Labor-Syntheseverfahren. Dies beinhaltet häufig die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Der Prozess kann kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken umfassen, um sicherzustellen, dass die Verbindung die Industriestandards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
KANZONOL C durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung modifizieren, was möglicherweise ihre biologische Aktivität verändert.
Reduktion: Diese Reaktion kann verwendet werden, um this compound in verschiedene Derivate mit unterschiedlichen Eigenschaften umzuwandeln.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl sind entscheidend für die Bestimmung des Ergebnisses dieser Reaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion verschiedene Alkohole oder Amine liefern kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Reagenz in der organischen Synthese und als Modellverbindung bei der Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse untersucht, insbesondere ihre Rolle bei der Hemmung von Tyrosinase, einem Enzym, das an der Melaninproduktion beteiligt ist.
Medizin: this compound wird aufgrund seiner Fähigkeit, das Tumorzellwachstum zu hemmen, auf sein Potenzial als Antikrebsmittel untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Pharmazeutika und als Standard in der analytischen Chemie verwendet
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch Hemmung der Aktivität von Tyrosinase aus. Dieses Enzym spielt eine entscheidende Rolle bei der Produktion von Melanin und anderen Pigmenten. Durch die Hemmung von Tyrosinase kann this compound das Wachstum und die Teilung von Tumorzellen stören. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört die Störung von Signaltransduktionswegen, die die Zellproliferation und das Überleben regulieren .
Vergleich Mit ähnlichen Verbindungen
KANZONOL C kann mit anderen ähnlichen Verbindungen wie Isobavachalcon und 4-Hydroxycarotin verglichen werden. Diese Verbindungen zeigen ebenfalls antimikrobielle und krebshemmende Eigenschaften, unterscheiden sich jedoch in ihren spezifischen Wirkmechanismen und molekularen Zielstrukturen. This compound ist einzigartig in seiner Doppelfunktion als antimikrobielles Mittel und Tyrosinase-Inhibitor, was es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung macht .
Liste ähnlicher Verbindungen
- Isobavachalcon
- 4-Hydroxycarotin
- Bavachinin
- Xanthohumol
Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne an uns wenden!
Eigenschaften
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-16(2)5-9-19-15-18(7-12-22(19)26)8-13-23(27)21-11-14-24(28)20(25(21)29)10-6-17(3)4/h5-8,11-15,26,28-29H,9-10H2,1-4H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGDCCSHOGQUSW-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-phenyl-3-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea](/img/structure/B1637837.png)


![Propanoic acid, 2-[4-(2-chlorophenoxy)phenoxy]-](/img/structure/B1637859.png)







